molecular formula C23H22N2O2S B296468 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B296468
M. Wt: 390.5 g/mol
InChI Key: PCMBUAICBVFLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to the class of indole-based compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. In addition, it has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of certain proteins involved in cancer cell growth and increase the expression of proteins involved in apoptosis. In addition, it has been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1. One area of interest is its potential as a combination therapy with other anticancer agents. Another area of interest is its potential as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders. Furthermore, further studies are needed to fully understand the mechanism of action of this compound 1 and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, which is then converted into its corresponding acid chloride. This is then reacted with N-(4-methylbenzyl)ethane-1,2-diamine in the presence of a base to obtain this compound 1.

Scientific Research Applications

Compound 1 has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for other diseases such as arthritis and neurodegenerative disorders.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C23H22N2O2S/c1-16-8-10-17(11-9-16)15-28-13-12-24-21(26)14-25-20-7-3-5-18-4-2-6-19(22(18)20)23(25)27/h2-11H,12-15H2,1H3,(H,24,26)

InChI Key

PCMBUAICBVFLON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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